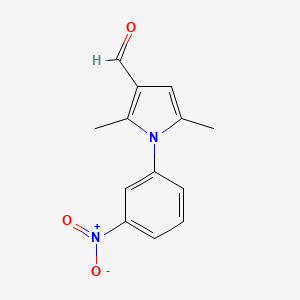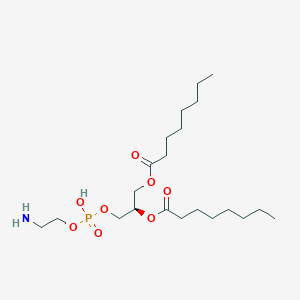
1,2-二辛酰基-sn-甘油-3-磷酸乙醇胺
描述
1,2-Dioctanoyl-sn-glycero-3-phosphoethanolamine is a lipid chaperone, usually seen in the membrane leaflet and is abundantly present in the mitochondria . It is used in the preparation of liposomes for conjugating with pH sensors for live cell imaging .
Synthesis Analysis
The synthesis of glycerophosphoethanolamine in mammals may follow different pathways. Minor pathways are the acylation of monoacyl-GPEtn (also termed lyso-GPEtn) by lyso-PE-acyltransferase and a base exchange reaction between glycerophosphoserine and ethanolamine .
Molecular Structure Analysis
The molecular formula of 1,2-Dioctanoyl-sn-glycero-3-phosphoethanolamine is C21H42NO8P . The molecular weight is 467.5 g/mol . The InChIKey is UNACBKDVIYEXSL-LJQANCHMSA-N .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2-Dioctanoyl-sn-glycero-3-phosphoethanolamine include a molecular weight of 467.5 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 9 . It also has a rotatable bond count of 23 .
科学研究应用
Lipid Chaperone and Membrane Component
1,2-Dioctanoyl-sn-glycero-3-phosphoethanolamine is a lipid chaperone that is abundantly present in mitochondrial membranes . Its unique chemical properties allow it to form stable bilayers and vesicles. Researchers often use it in the preparation of liposomes for drug delivery. These liposomes can encapsulate drugs and target specific cellular compartments, making DLPC a valuable tool in drug delivery research.
Live Cell Imaging with pH Sensors
DLPC is employed in live cell imaging studies. Researchers conjugate it with pH-sensitive dyes or sensors to visualize intracellular pH changes. By incorporating DLPC into liposomes, scientists can track pH variations in real time within living cells. This application is particularly useful for studying cellular processes, such as endocytosis, exocytosis, and organelle function .
Insulin Sensitivity and Lipolysis
Recent research suggests that DLPC plays a role in insulin sensitivity and lipolysis. In muscle cells treated with DLPC, insulin sensitivity increases, and lipolysis (the breakdown of fats) is induced in adipocytes. These findings have implications for obesity-related conditions and type 2 diabetes. DLPC may offer a potential therapeutic avenue for addressing impaired fat metabolism .
Cell Signaling Molecule Exploration
DLPC is explored as a cell signaling molecule. Its presence in cellular membranes influences signal transduction pathways. Researchers investigate its impact on cellular responses, including proliferation, differentiation, and apoptosis. Understanding DLPC’s role in signaling networks contributes to our knowledge of cellular communication .
Structural and Functional Studies of Cell Membranes
Scientists use DLPC to study cell membrane structure and function. By incorporating DLPC into model membranes, they can mimic lipid bilayers and investigate membrane properties. This research aids in understanding membrane dynamics, protein-lipid interactions, and lipid-protein co-localization .
Enhancing Drug Solubility and Bioavailability
DLPC acts as a stabilizer and emulsifier, enhancing the solubility of poorly water-soluble drugs. When formulated into lipid-based drug delivery systems, DLPC improves drug bioavailability. Its ability to form stable vesicles allows for efficient drug encapsulation and targeted delivery to specific tissues .
作用机制
Target of Action
1,2-Dioctanoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a type of phosphatidic acid (PA) that is cell-permeable . It primarily targets neural stem/precursor cells (NSCs) and is involved in the blood coagulation cascade .
Mode of Action
DOPE interacts with its targets by facilitating the calcium-dependent hydrolysis of the 2-acyl groups in 3-sn-phosphoglycerides . This interaction releases glycerophospholipids and arachidonic acid, which serve as precursors of signal molecules .
Biochemical Pathways
The action of DOPE affects the phospholipase D (PLD) pathway . It also influences the dynamics of actin filaments in Arabidopsis thaliana epidermal leaf cells . The compound’s interaction with its targets leads to the production of signal molecules, which can further affect various biochemical pathways.
Pharmacokinetics
As a cell-permeable compound , it is likely to have good bioavailability.
Result of Action
The action of DOPE can lead to various molecular and cellular effects. For instance, it has been found to ameliorate age-related spatial memory decline, possibly by protecting hippocampal neuronal death . This suggests that DOPE might exert beneficial effects against neurodegenerative diseases such as Alzheimer’s disease .
Action Environment
The action, efficacy, and stability of DOPE can be influenced by various environmental factors. For example, the presence of calcium ions is crucial for the compound’s interaction with its targets . .
属性
IUPAC Name |
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-octanoyloxypropyl] octanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42NO8P/c1-3-5-7-9-11-13-20(23)27-17-19(18-29-31(25,26)28-16-15-22)30-21(24)14-12-10-8-6-4-2/h19H,3-18,22H2,1-2H3,(H,25,26)/t19-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNACBKDVIYEXSL-LJQANCHMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42NO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dioctanoyl-sn-glycero-3-phosphoethanolamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



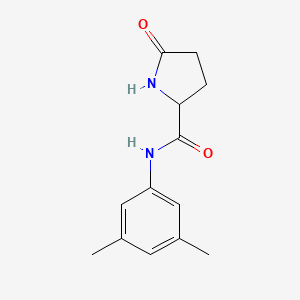
![N-(2,6-dimethylphenyl)-2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}amino)acetamide hydrochloride](/img/structure/B3025538.png)
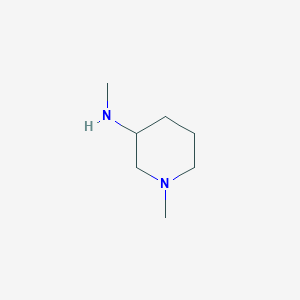
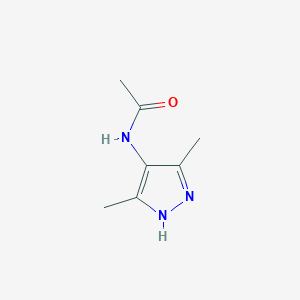
![N-[2-(dimethylamino)ethyl]-2-hydroxybenzamide](/img/structure/B3025546.png)

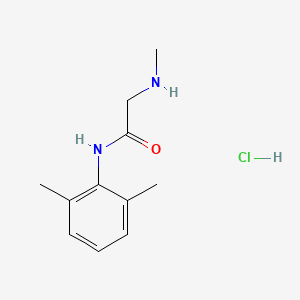
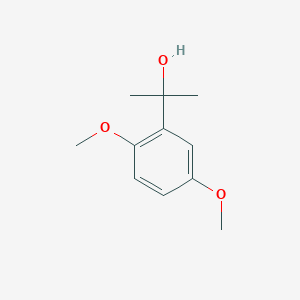
![2,5-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3025553.png)
![2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3025555.png)

